

# 7-Amino-3-chloro-cephalosporanic Acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Amino-3-chloro cephalosporanic acid

Cat. No.: B138234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin antibiotics, most notably cefaclor.[1][2][3] Its chemical structure, featuring a  $\beta$ -lactam ring fused to a dihydrothiazine ring with a chlorine atom at the C-3 position, is fundamental to the therapeutic efficacy of these antibiotics. This technical guide provides an in-depth overview of the basic properties of 7-ACCA, including its physicochemical characteristics, stability profile, and established analytical and synthetic methodologies.

## Physicochemical Properties

7-ACCA is a white to off-white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>3</sub> S	[5][6]
Molecular Weight	234.66 g/mol	[5][6]
CAS Number	53994-69-7	[5]
Appearance	White or off-white crystalline powder	[4]
Melting Point	>180°C (decomposes)	[7]
Solubility	Slightly soluble in aqueous acid (with heating) and DMSO (with heating and sonication).	[7]
pKa	1.87 ± 0.50 (Predicted)	[7]
Density	1.81 ± 0.1 g/cm <sup>3</sup> (Predicted)	[7]
Refractive Index	1.735 (Predicted)	[7]

## Spectroscopic and Chromatographic Data

The identity and purity of 7-ACCA are routinely confirmed using a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 7-ACCA. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical reference values are crucial for verification.

Note on NMR Data Interpretation: The chemical shifts are reported in parts per million (ppm) relative to a standard. The multiplicity of a signal (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) provides information about the number of adjacent protons, and the coupling constant (J), reported in Hertz (Hz), quantifies the interaction between coupled protons.[8][9]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the 7-ACCA molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern is a unique characteristic of the compound.[\[10\]](#)[\[11\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 7-ACCA and for monitoring the progress of its synthesis and degradation.[\[12\]](#)

## Stability Profile

The stability of the  $\beta$ -lactam ring in 7-ACCA is a critical factor in its handling, storage, and use in synthesis. Degradation can occur under various conditions, including acidic, basic, and elevated temperatures.

Stock solutions of 7-ACCA are recommended to be stored at  $-80^{\circ}\text{C}$  for up to 6 months or at  $-20^{\circ}\text{C}$  for up to 1 month to minimize degradation.[\[2\]](#) The solid form should be stored under an inert gas (nitrogen or argon) at  $2-8^{\circ}\text{C}$ .[\[7\]](#)

The degradation of cephalosporins, including structures related to 7-ACCA, often follows pseudo-first-order kinetics and is influenced by pH.[\[13\]](#) The primary degradation pathway involves the hydrolysis of the  $\beta$ -lactam ring.

## Experimental Protocols

### Synthesis of 7-ACCA

Two primary routes for the synthesis of 7-ACCA are the chemical modification of 7-aminocephalosporanic acid (7-ACA) and enzymatic hydrolysis.

## 1. Chemical Synthesis from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (ENM)

This multi-step chemical synthesis involves the conversion of the 3-hydroxy group to a chloro group followed by deprotection of the amino and carboxylic acid groups.<sup>[4]</sup>

- **Step 1: Bromination and Cyclization:** The starting material, ENM, undergoes bromination and subsequent cyclization under acidic conditions.
- **Step 2: Chlorination:** The hydroxyl group at the C-3 position is replaced with chlorine using a chlorinating agent such as phosphorus pentachloride (PCl<sub>5</sub>) or thionyl chloride (SOCl<sub>2</sub>).
- **Step 3: Deprotection:** The protecting groups on the C-7 amino group and the C-4 carboxylic acid are removed to yield the final 7-ACCA product.

## 2. Enzymatic Synthesis from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid

This method utilizes an immobilized enzyme, typically penicillin G acylase, for the deacylation of the C-7 amino group. This "green chemistry" approach offers milder reaction conditions and often higher specificity.<sup>[14][15][16][17][18]</sup>

- **Materials:**
  - 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
  - Immobilized penicillin G acylase
  - Water
  - Dilute sodium bicarbonate solution
  - Dilute sodium carbonate solution
  - Dilute hydrochloric acid
- **Procedure:**
  - Suspend 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid in water.

- Adjust the pH to 7.0–7.2 with dilute sodium bicarbonate solution to dissolve the starting material.
- Add immobilized penicillin G acylase to the solution.
- Maintain the pH at 7.9–8.0 by the controlled addition of dilute sodium carbonate solution.
- Monitor the reaction until completion.
- Filter to remove the immobilized enzyme.
- Adjust the pH of the filtrate to 2.0–3.0 with dilute hydrochloric acid to precipitate the 7-ACCA product.
- Filter, wash, and dry the product.

## HPLC Method for Purity Analysis

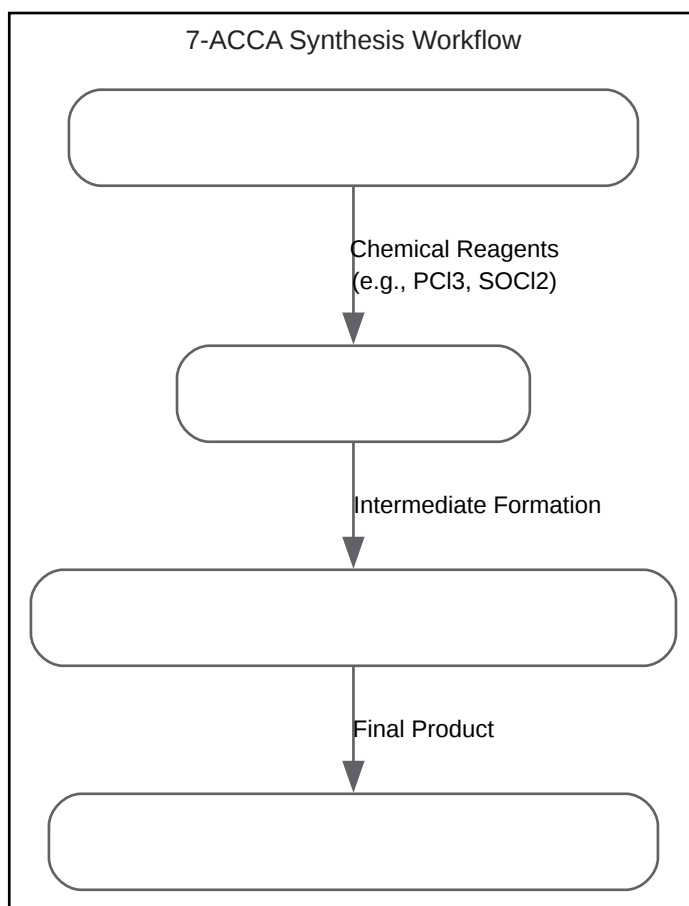
The following is a general protocol for the HPLC analysis of 7-ACCA. Specific parameters may need to be optimized depending on the HPLC system and column used.[\[12\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

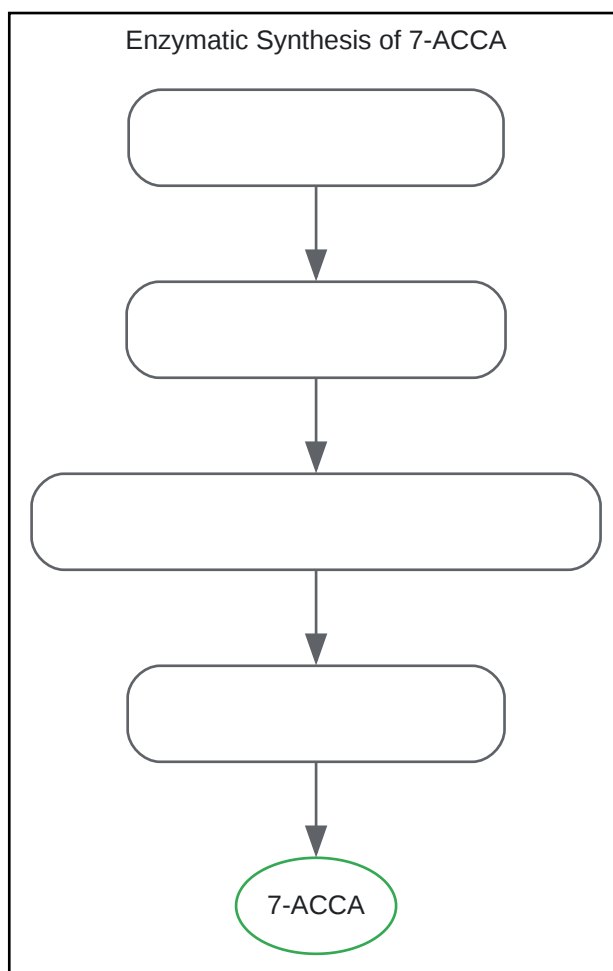
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where 7-ACCA has significant absorbance (e.g., 254 nm).
- Injection Volume: 10-20 µL.
- Sample Preparation: Dissolve a known amount of 7-ACCA in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.

## Signaling Pathways and Workflows

## Synthesis of 7-ACCA: A Simplified Workflow

The following diagram illustrates a generalized workflow for the synthesis of 7-ACCA, highlighting the key transformation from a protected cephalosporin intermediate.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Amino-3-chloro cephalosporanic acid | CAS#:53994-69-7 | Chemsrsrc [chemsrc.com]



- 4. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>3</sub>S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Amino-3-chloro cephalosporanic acid | 53994-69-7 | FA34171 [biosynth.com]
- 7. 7-Amino-3-chloro-3-cephem-4-carboxylic acid [chembk.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 15. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 18. researchgate.net [researchgate.net]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [7-Amino-3-chloro-cephalosporanic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138234#7-amino-3-chloro-cephalosporanic-acid-basic-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)